

An In-depth Technical Guide to 3-(Benzylxy)-5-bromopyridin-2-amine

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Compound of Interest

Compound Name: 3-(Benzylxy)-5-bromopyridin-2-amine

Cat. No.: B1286677

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylxy)-5-bromopyridin-2-amine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including the aminopyridine core, a bromine atom, and a benzylxy group, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance, with a focus on data relevant to researchers in the field of drug development.

Chemical Identity and Properties

The chemical nomenclature and key physicochemical properties of **3-(Benzylxy)-5-bromopyridin-2-amine** are summarized below. The IUPAC name for this compound is 5-bromo-3-(phenylmethoxy)pyridin-2-amine[1].

Property	Value	Source
IUPAC Name	5-bromo-3-(phenylmethoxy)pyridin-2-amine	[1]
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O	[1]
Molecular Weight	279.13 g/mol	[1]
CAS Number	754230-78-9	[1]
Appearance	Solid (predicted)	
Boiling Point	376.7°C at 760 mmHg (predicted)	

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches.

Synonym

3-(BenzylOxy)-5-bromopyridin-2-amine[\[1\]](#)

2-AMINO-5-BROMO-3-BENZYLOXYPYRIDINE[\[1\]](#)

2-Amino-3-benzylOxy-5-bromopyridine[\[1\]](#)

5-bromo-3-(phenylmethoxy)-2-pyridinamine

3-(phenylmethoxy)-5-bromopyridin-2-amine

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(BenzylOxy)-5-bromopyridin-2-amine** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for analogous compounds. One such potential method involves the reaction of 2-amino-5-bromo-pyridin-3-ol with benzyl bromide in the presence of a suitable base. Another approach could involve the direct benzylation of a protected 2-amino-5-bromopyridin-3-ol followed by deprotection.

Below is a generalized, representative experimental protocol for the synthesis of **3-(Benzyl)-5-bromopyridin-2-amine**. Note: This is a hypothetical procedure and requires optimization and validation in a laboratory setting.

Reaction Scheme:

Materials:

- 2-amino-5-bromopyridin-3-ol
- Benzyl bromide
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

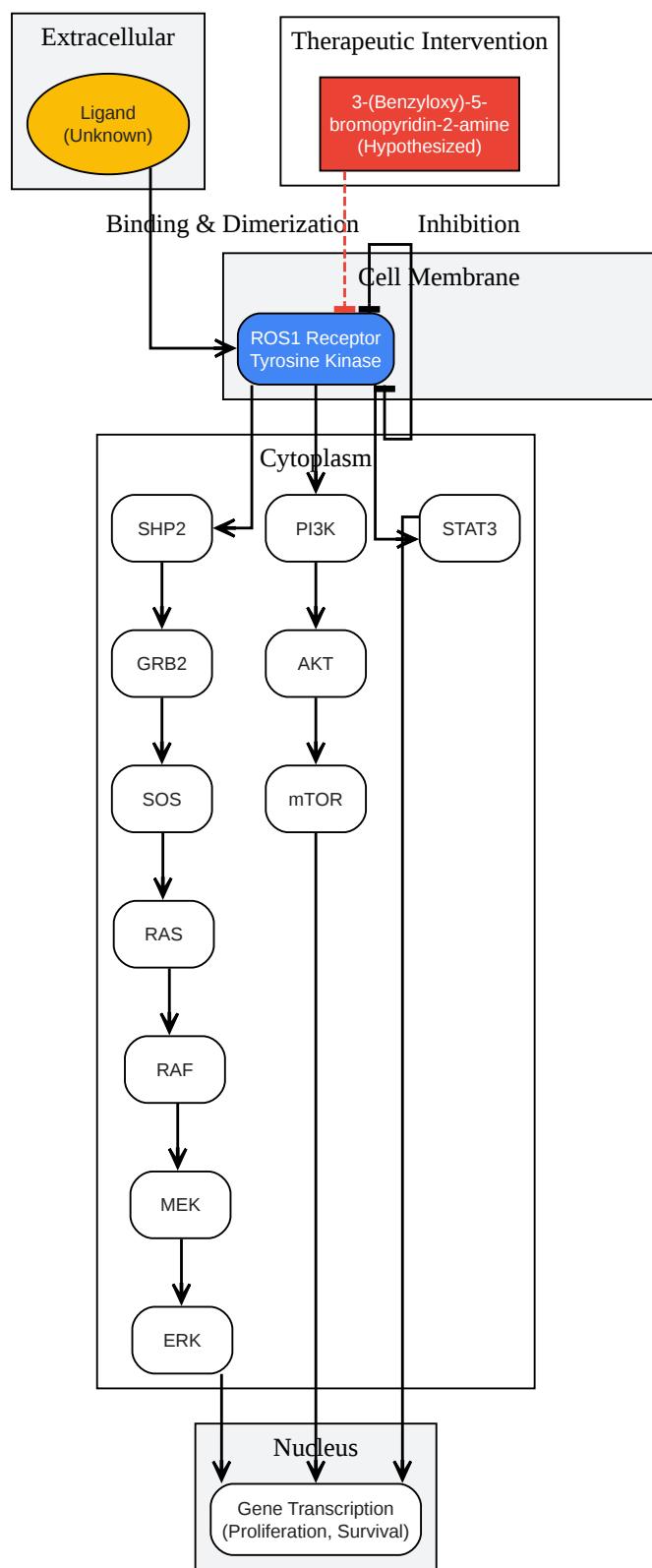
- Reaction Setup: To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise to the suspension.
- Reaction Monitoring: The reaction mixture is stirred at room temperature (or gently heated to 50-60 °C if necessary) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While direct biological studies on **3-(BenzylOxy)-5-bromopyridin-2-amine** are limited in the public domain, the broader class of 3-benzylxymaminopyridine derivatives has shown significant promise as selective inhibitors of ROS1 (c-ros oncogene 1), a receptor tyrosine kinase[2]. Aberrant ROS1 signaling is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).

The inhibitory action of such compounds on ROS1 would likely interrupt downstream signaling cascades that promote cell proliferation, survival, and metastasis. A simplified representation of the potential mechanism of action is depicted below.

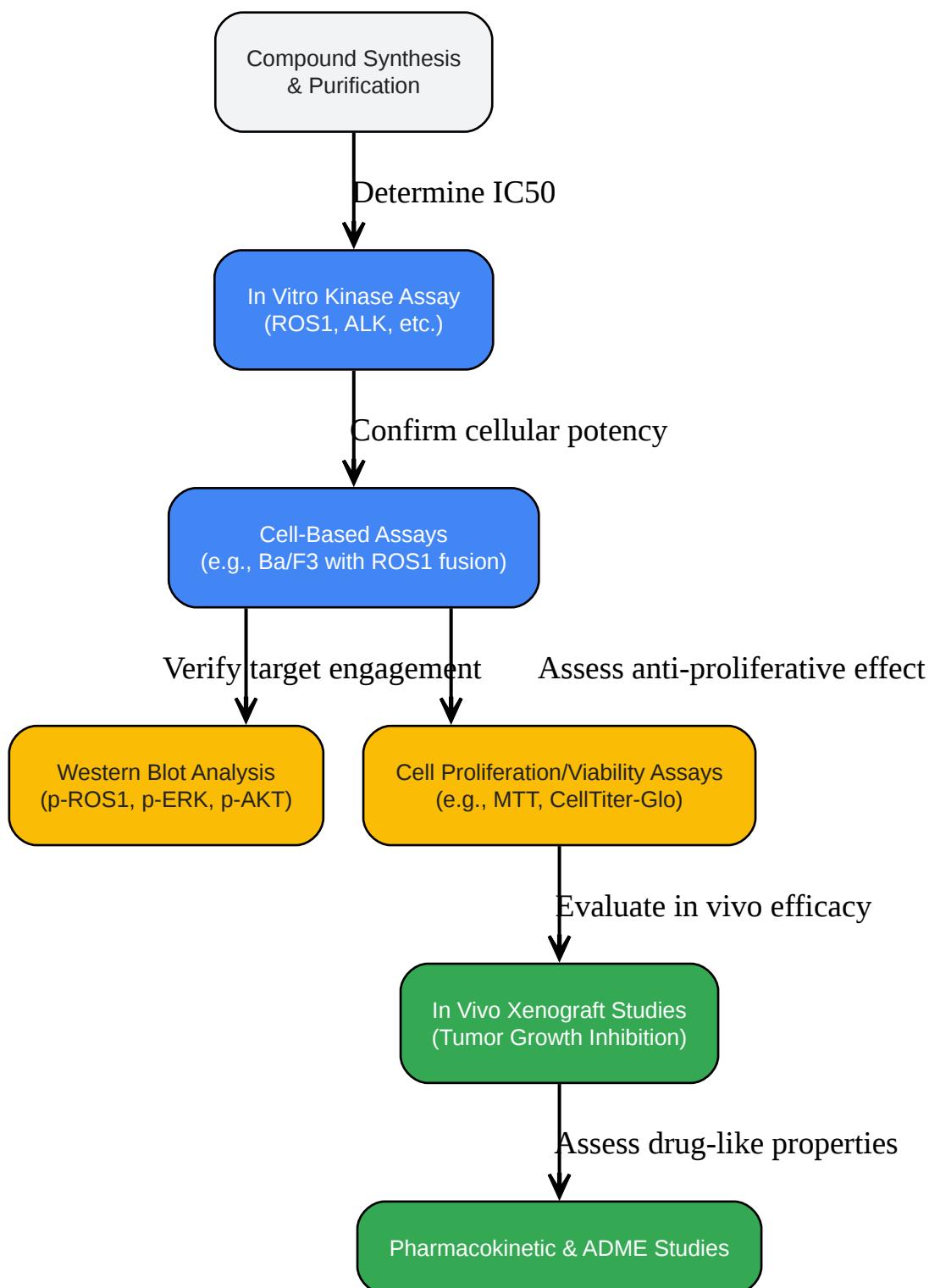
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Caption: Hypothesized inhibition of the ROS1 signaling pathway.

This diagram illustrates that upon ligand binding, ROS1 dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways. These pathways ultimately converge on the nucleus to regulate gene transcription involved in cell growth and survival. A selective ROS1 inhibitor like a 3-benzyloxyaminopyridine derivative would block the initial autophosphorylation step, thereby abrogating these downstream signals.

Experimental Workflow for Biological Evaluation

To assess the biological activity of **3-(BenzylOxy)-5-bromopyridin-2-amine** as a potential ROS1 inhibitor, a structured experimental workflow would be necessary.

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Caption: A typical workflow for evaluating a potential kinase inhibitor.

This workflow begins with the synthesis and purification of the compound, followed by in vitro kinase assays to determine its potency and selectivity against a panel of kinases, including ROS1. Promising candidates would then be subjected to cell-based assays to confirm their activity in a cellular context. Western blotting would be used to verify that the compound inhibits the phosphorylation of ROS1 and its downstream targets. Cell proliferation assays would quantify the compound's effect on cancer cell growth. Finally, in vivo studies using animal models and pharmacokinetic profiling would be conducted to assess the compound's efficacy and drug-like properties.

Conclusion

3-(BenzylOxy)-5-bromopyridin-2-amine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Based on the activity of structurally related molecules, it is a promising scaffold for the development of selective ROS1 inhibitors for the treatment of cancer. Further research is warranted to fully elucidate its synthetic accessibility and biological activity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in drug discovery programs.

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